molecular formula C5H7N5O3 B2461650 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide CAS No. 376618-71-2

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide

Cat. No.: B2461650
CAS No.: 376618-71-2
M. Wt: 185.143
InChI Key: FDNHAKFWMLAFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C5H7N5O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide can be synthesized through a multi-step process involving the nitration of 1-methylpyrazole followed by the introduction of a carbohydrazide group. The nitration step typically involves the use of nitric acid and sulfuric acid as reagents under controlled temperature conditions. The subsequent introduction of the carbohydrazide group can be achieved through the reaction of the nitro compound with hydrazine hydrate in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrazine hydrate, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

Major products formed from these reactions include amino derivatives, substituted pyrazoles, and hydrazones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The carbohydrazide group can form covalent bonds with target proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide include:

Uniqueness

This compound is unique due to the presence of both a nitro group and a carbohydrazide group, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-methyl-4-nitropyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O3/c1-9-2-3(10(12)13)4(8-9)5(11)7-6/h2H,6H2,1H3,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNHAKFWMLAFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.